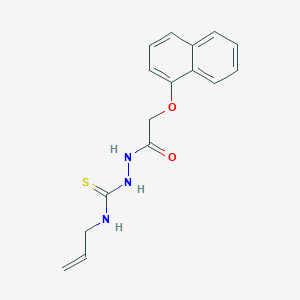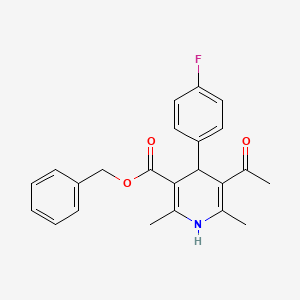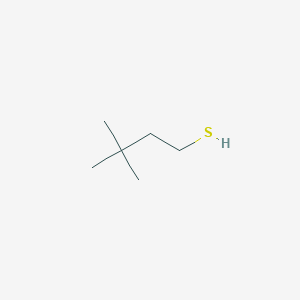
1-Butanethiol, 3,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Butanethiol, 3,3-dimethyl-” is an organic compound . It is a sulfur analog of alcohols, also known as a thiol . The most striking characteristic of thiols is their strong odor . For instance, the scent of a skunk is primarily caused by simple thiols .
Synthesis Analysis
Thiols, including “1-Butanethiol, 3,3-dimethyl-”, are usually prepared from alkyl halides by S N 2 displacement with a sulfur nucleophile such as hydrosulfide anion . The reaction often works poorly unless an excess of the nucleophile is used because the product thiol can undergo a second S N 2 reaction with alkyl halide to give a sulfide as a by-product .
Molecular Structure Analysis
The molecular structure of “1-Butanethiol, 3,3-dimethyl-” is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Chemical Reactions Analysis
Thiols can be oxidized by Br2 or I2 to yield disulfides . The reaction is easily reversed, and a disulfide can be reduced back to a thiol by treatment with zinc and acid . This thiol–disulfide interconversion is a key part of numerous biological processes .
Aplicaciones Científicas De Investigación
Catalysis and Chemical Reactions
1-Butanethiol, 3,3-dimethyl- and similar compounds have been studied for their roles in various chemical reactions. For instance, the radical addition of butanethiol to commercial hydroxytelechelic polybutadienes was examined using NMR spectroscopy, revealing complete reaction with certain double bonds (Campa & Pham, 1981). Additionally, asymmetric hydroformylation of unsaturated esters using a specific catalyst was achieved, demonstrating the chemical versatility of these compounds (Kollár, Consiglio, & Pino, 1987).
Polymer Science
In polymer science, the thermal reaction mechanism of iso-butanethiol was investigated, showing transformation into H2S in a free radical course and formation of methylthiol and dimethylsulfide under certain conditions (Yan, Luo, Xiang, & Xia, 2004). This highlights the potential use of such compounds in developing and understanding new polymeric materials.
Surface Chemistry
The study of surface-enhanced Raman scattering (SERS) of 1-butanethiol in a silver sol provided insights into the adsorption behavior of these molecules, indicating chemisorption dissociatively on silver surfaces (Joo, Kim, & Kim, 1987). This research is crucial for applications in surface chemistry and materials science.
Energy and Environmental Applications
1-Butanethiol and related compounds have been investigated for their potential in energy and environmental applications. For instance, the free radical addition of butanethiol to vegetable oil double bonds was studied, which could have implications for biofuel production and other green chemistry applications (Bantchev, Kenar, Biresaw, & Han, 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
3,3-Dimethylbutane-1-thiol, also known as 1-Butanethiol, 3,3-dimethyl-, is a type of thiol . Thiols are sulfur analogs of alcohols and are weakly acidic . The primary targets of thiols are typically proteins, specifically the amino acid cysteine, which contains a thiol group .
Mode of Action
The compound interacts with its targets through a process known as thiol-disulfide exchange . This involves the breaking and forming of disulfide bonds, which are crucial for the structure and function of proteins . The thiol group in 3,3-dimethylbutane-1-thiol can form a disulfide bond with a cysteine residue in a protein, altering the protein’s structure and function .
Biochemical Pathways
Thiol-disulfide exchange is a key part of numerous biological processes . For instance, disulfide formation is involved in defining the structure and three-dimensional conformations of proteins, where disulfide “bridges” often form cross-links between cysteine amino-acid units in the protein chains . Disulfide formation is also involved in the process by which cells protect themselves from oxidative degradation .
Result of Action
The molecular and cellular effects of 3,3-dimethylbutane-1-thiol’s action would depend on the specific proteins it interacts with. By forming disulfide bonds with cysteine residues, it could potentially alter the structure and function of these proteins . This could have a wide range of effects, depending on the roles of the affected proteins in cellular processes.
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 3,3-dimethylbutane-1-thiol. For instance, the thiol-disulfide exchange reaction is pH-dependent, with a more acidic environment favoring the formation of disulfide bonds . Temperature can also affect the rate of this reaction, with higher temperatures typically increasing the rate .
Propiedades
IUPAC Name |
3,3-dimethylbutane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNQPLHRDOMWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601026136 |
Source


|
| Record name | 3,3-Dimethylbutane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butanethiol, 3,3-dimethyl- | |
CAS RN |
1638-98-8 |
Source


|
| Record name | 3,3-Dimethylbutane-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601026136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

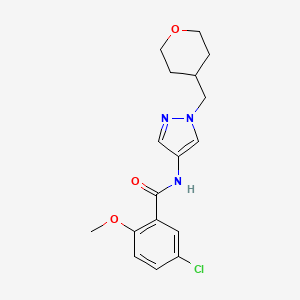
![3-[[3,5-Bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B2894704.png)
![3-(4-chlorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2894705.png)
![4-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]thiomorpholine-3-carbonitrile](/img/structure/B2894707.png)

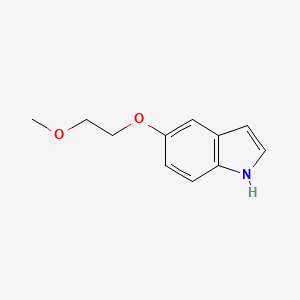
![1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine](/img/structure/B2894711.png)
![(Z)-ethyl 2-(2-((3,5-dimethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2894712.png)
![1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one](/img/structure/B2894715.png)
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2894717.png)
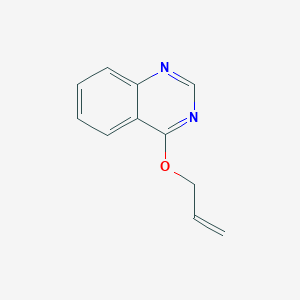
![(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2894722.png)
